
1,1-Dimethylethyl 2-acetyl-5-oxohexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester is an organic compound with the molecular formula C12H20O4. It is a derivative of hexanoic acid and is characterized by the presence of acetyl and oxo groups. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester typically involves the esterification of 2-Acetyl-5-oxohexanoic acid with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of 2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of solid acid catalysts in a packed bed reactor can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides and esters.
Scientific Research Applications
2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester involves its interaction with various molecular targets. The acetyl and oxo groups can participate in hydrogen bonding and other interactions with enzymes and proteins. These interactions can modulate the activity of enzymes and affect biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Acetyl-5-oxohexanoic acid ethyl ester
- 5-Oxohexanoic acid ethyl ester
- 2-Acetyl-5-oxohexanoic acid methyl ester
Uniqueness
2-Acetyl-5-oxohexanoic acid 1,1-dimethylethyl ester is unique due to the presence of the tert-butyl ester group, which provides steric hindrance and affects the compound’s reactivity and stability. This makes it distinct from other similar compounds with different ester groups.
Properties
CAS No. |
35490-06-3 |
|---|---|
Molecular Formula |
C12H20O4 |
Molecular Weight |
228.28 g/mol |
IUPAC Name |
tert-butyl 2-acetyl-5-oxohexanoate |
InChI |
InChI=1S/C12H20O4/c1-8(13)6-7-10(9(2)14)11(15)16-12(3,4)5/h10H,6-7H2,1-5H3 |
InChI Key |
WACMLKBTVHDMCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(C(=O)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



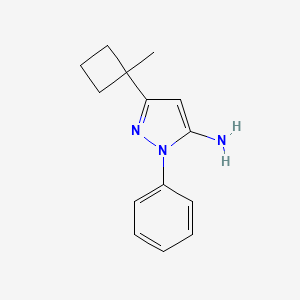
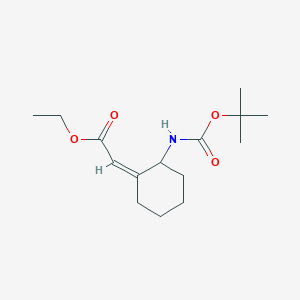
![7-Amino-3-methyl[1,8]naphthyridin-2-ol](/img/structure/B13976769.png)
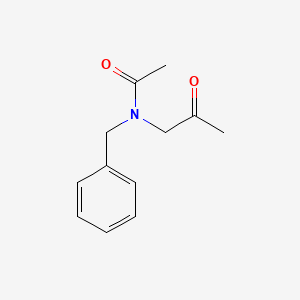

![3-Bromo-2-(4-fluoro-phenyl)-6,7-dihydro-4H-pyraZolo[5,1-c][1,4]oxaZine](/img/structure/B13976786.png)
![8H-Indeno[5,4-b]furan](/img/structure/B13976799.png)
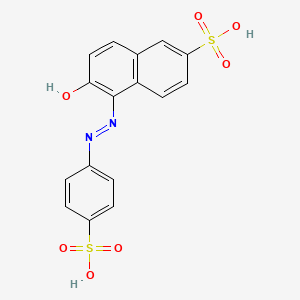
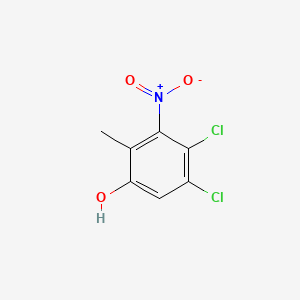

![Methyl 4-[(1,1-dimethylethoxy)carbonyl]benZeneundecanoate](/img/structure/B13976827.png)


